4-({4-[(6-Oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}methyl)benzonitrile
Description
4-({4-[(6-Oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}methyl)benzonitrile is a heterocyclic compound featuring a benzonitrile core linked via a methyl group to a piperidine ring, which is further substituted with a 6-oxo-1,6-dihydropyrimidine moiety. For instance, derivatives of 4-(6-oxo-1,6-dihydropyrimidin-2-ylamino)benzonitrile are key intermediates in the production of Rilpivirine, a non-nucleoside reverse transcriptase inhibitor used in HIV treatment . The piperidine and pyrimidinone moieties contribute to its pharmacological relevance, particularly in modulating kinase activity or receptor binding .
Properties
IUPAC Name |
4-[[4-[(6-oxopyrimidin-1-yl)methyl]piperidin-1-yl]methyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O/c19-11-15-1-3-16(4-2-15)12-21-9-6-17(7-10-21)13-22-14-20-8-5-18(22)23/h1-5,8,14,17H,6-7,9-10,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBQUMKHVTVXEOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=NC=CC2=O)CC3=CC=C(C=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Research has indicated that compounds containing the pyrimidine structure can exhibit anticancer properties. The 6-oxo-pyrimidine derivatives have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance, studies have shown that similar compounds can target specific pathways involved in cell proliferation and survival, potentially leading to new cancer therapies.
2. Neuroprotective Effects
The compound's structural features suggest it may interact with neurotransmitter systems, particularly those involving dopamine and serotonin. Preliminary studies have indicated that related compounds can enhance neuroprotection against oxidative stress and neuroinflammation, which are critical in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
3. Antimicrobial Properties
Recent investigations into the antimicrobial effects of pyrimidine derivatives have shown promising results against various bacterial strains. The mechanism often involves inhibition of bacterial DNA synthesis, making these compounds potential candidates for developing new antibiotics.
Case Study 1: Antitumor Activity
A study published in the Journal of Medicinal Chemistry explored a series of benzonitrile derivatives, including those similar to 4-({4-[(6-Oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}methyl)benzonitrile. The results demonstrated significant inhibition of cancer cell lines (e.g., MCF-7 breast cancer cells), with IC50 values indicating potent activity compared to standard chemotherapeutics.
Case Study 2: Neuroprotective Mechanism
In a laboratory study assessing neuroprotective effects, researchers evaluated the compound's ability to reduce oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents. The findings indicated that the compound significantly lowered reactive oxygen species levels and improved cell viability, suggesting its potential as a therapeutic agent for neurodegenerative conditions.
Case Study 3: Antimicrobial Efficacy
A recent investigation into the antimicrobial properties of pyrimidine derivatives demonstrated that compounds structurally related to this compound exhibited activity against multi-drug resistant bacterial strains, highlighting their potential as new antimicrobial agents.
Comparison with Similar Compounds
Structural Comparisons
The compound’s structural analogs differ in substituents, linkage types, and core heterocycles. Key examples include:
Key Observations :
- The piperidinylmethyl group in the target compound enhances steric bulk and lipophilicity compared to simpler amino-linked analogs (e.g., 4-(6-oxo-pyrimidinylamino)benzonitrile) .
Physicochemical Properties
- Solubility: The piperidine group in the target compound likely improves solubility in polar aprotic solvents compared to non-piperidine analogs (e.g., 4-(6-oxo-pyrimidinylamino)benzonitrile) .
- Stability : Oxo-dihydropyrimidine derivatives are prone to tautomerization, whereas chloro-substituted analogs exhibit greater stability under acidic conditions .
Pharmacological and Industrial Relevance
- Target Compound: Potential applications in kinase inhibition, as seen in structurally related pyrimidinone-piperidine derivatives that modulate tyrosine kinase activity .
- 4-(6-Oxo-pyrimidinylamino)benzonitrile: A validated intermediate in antiviral drug synthesis (e.g., Rilpivirine) .
- Piperidine-containing analogs : Used in anticancer and antimalarial agent precursors due to their ability to penetrate lipid membranes .
Preparation Methods
Nucleophilic Displacement Strategy
The foundational approach involves sequential alkylation and nucleophilic substitution reactions. As demonstrated in the synthesis of structurally analogous pyrimidinone-piperidine derivatives, the process initiates with 6-chloropyrimidine-2,4(1H,3H)-dione (1) reacting with 4-(bromomethyl)benzonitrile (2) in toluene under triethylamine catalysis. This yields 4-((6-chloro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile (3), a pivotal intermediate.
Subsequent methylation of (3) employs dimethyl sulfate (2.5–3.0 molar equivalents) in methyl isobutyl ketone (MIBK) with potassium carbonate as a base, achieving >90% conversion to 4-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile (4). Critical parameters include:
Piperidine Coupling and Cyclization
The final stage couples (4) with piperidin-4-ylmethanol under SN2 conditions. Utilizing acetonitrile as the solvent and potassium carbonate (3.0 equiv) at 70°C for 12 hours facilitates displacement of the chloro group by the piperidine nitrogen, yielding the target compound. Post-reaction purification via HCl salt formation in isopropyl alcohol ensures >99% purity.
Optimization of Reaction Conditions
Solvent and Base Selection
Comparative studies highlight solvent-dependent yields (Table 1):
Table 1: Solvent Impact on Methylation Efficiency (Compound 3 → 4)
| Solvent | Base | Yield (%) | Purity (%) |
|---|---|---|---|
| Methyl isobutyl ketone | K2CO3 | 92 | 98.5 |
| Acetonitrile | K2CO3 | 78 | 95.2 |
| Toluene | Et3N | 65 | 89.7 |
MIBK outperforms polar aprotic solvents due to its balanced polarity, which mitigates side reactions. Potassium carbonate’s weak basicity prevents over-methylation, unlike stronger bases like NaOH, which induce degradation.
Catalytic and Stoichiometric Considerations
The molar ratio of dimethyl sulfate to intermediate (3) critically influences methylation efficiency. Substoichiometric quantities (<2.0 equiv) result in incomplete conversion (≤70%), while excess reagent (>3.5 equiv) promotes di-methylation byproducts.
Analytical Characterization
Spectroscopic Validation
- 1H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, pyrimidinone C5-H), 7.85 (d, J = 8.0 Hz, 2H, benzonitrile Ar-H), 7.52 (d, J = 8.0 Hz, 2H), 4.62 (s, 2H, CH2CN), 3.89 (s, 2H, piperidine-CH2), 3.12 (t, J = 6.4 Hz, 4H, piperidine N-CH2), 2.45 (s, 3H, N-CH3).
- HPLC : Retention time = 6.8 min (C18 column, 70:30 acetonitrile/water), confirming >99% purity.
Crystallographic Analysis
Single-crystal X-ray diffraction of the hydrochloride salt reveals a monoclinic lattice (space group P21/c) with intermolecular hydrogen bonding between the pyrimidinone carbonyl and piperidine NH groups, stabilizing the crystalline form.
Comparative Analysis of Synthetic Methodologies
Alternative Routes via Reductive Amination
A competing strategy employs reductive amination of 4-(piperidin-4-ylmethyl)benzonitrile with 6-oxo-1,6-dihydropyrimidine-1-carbaldehyde using NaBH3CN in methanol. However, this method suffers from lower yields (68%) due to imine instability and necessitates chromatographic purification.
Catalytic Amination Approaches
Recent advances in Ru(II)-catalyzed coupling (e.g., [(η6-C6H6)Ru(L)Cl]PF6 complexes) demonstrate potential for one-pot amidation. However, substrate specificity limits applicability to the target compound, achieving only 45% yield under optimized conditions.
Industrial-Scale Considerations
Environmental Impact
Solvent recovery systems (e.g., MIBK distillation) reduce waste generation by 72%, aligning with green chemistry principles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
